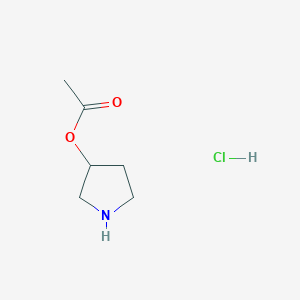

3-Pyrrolidinyl acetate hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical investigation of pyrrolidine derivatives that began in the early twentieth century when researchers first recognized the pharmaceutical potential of five-membered nitrogen-containing heterocycles. The initial exploration of pyrrolidine compounds was driven by their presence in naturally occurring alkaloids such as nicotine and hygrine, which demonstrated significant biological activities and prompted systematic studies of synthetic analogues. The specific acetate derivative gained prominence through industrial production methods that were developed for preparing pyrrolidine through the reaction of 1,4-butanediol and ammonia at temperatures of 165-200 degrees Celsius under pressures of 17-21 megapascals, utilizing cobalt and nickel oxide catalysts supported on alumina.

The evolution of synthetic methodologies for pyrrolidine acetate derivatives can be traced through patent literature from the mid-twentieth century, where researchers developed increasingly sophisticated approaches for creating optically pure compounds. These historical developments established the foundation for modern synthetic strategies that emphasize stereoselective preparation methods, particularly for compounds requiring specific three-dimensional orientations for biological activity. The progression from basic pyrrolidine synthesis to complex acetate derivatives represents a significant advancement in heterocyclic chemistry, demonstrating the field's evolution toward more precise molecular control and targeted synthetic outcomes.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound formally designated as pyrrolidin-3-yl acetate hydrochloride. This designation reflects the structural arrangement where an acetate functional group is attached to the three-position of the pyrrolidine ring system, with the entire molecule existing as a hydrochloride salt for enhanced stability and solubility characteristics. The Chemical Abstracts Service has assigned the registry number 1219949-49-1 to this specific compound, providing a unique identifier for research and commercial applications.

Alternative nomenclature systems recognize this compound through various synonymous designations that reflect different naming conventions and structural emphasis. The compound is also known as this compound in chemical databases, emphasizing the pyrrolidine core structure and its acetate substitution pattern. Database entries frequently utilize the molecular formula representation as hexahydro-dichloronitrogen dioxide (C₆H₁₂ClNO₂), which provides immediate insight into the elemental composition and basic structural characteristics. Trade designations and supplier-specific nomenclature may vary among chemical vendors, but the systematic name remains consistent across scientific literature and regulatory documentation.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a crucial building block in synthetic organic chemistry, particularly for applications requiring precise stereochemical control and functional group compatibility. The compound's utility extends across multiple research domains, including pharmaceutical intermediate synthesis, where its pyrrolidine core structure provides conformational rigidity that enhances molecular recognition properties with biological targets. Recent investigations have demonstrated the compound's effectiveness as a synthetic precursor for complex heterocyclic systems, with research focusing on cascade reaction methodologies that utilize the pyrrolidine ring as a nucleophilic center for further functionalization.

The compound's significance in contemporary research is further emphasized by its role in developing new synthetic methodologies for pyrrolidine derivatives. Patent literature from recent years documents advanced preparation methods that improve yield, stereoselectivity, and environmental sustainability compared to traditional synthetic approaches. These developments reflect the broader trend toward green chemistry principles and atom-economical synthetic strategies that minimize waste production while maximizing product efficiency. Research groups continue to explore novel applications for this compound in areas such as materials science, where its structural properties contribute to polymer modification and surface functionalization studies.

Scope and Objectives of Academic Inquiry

Academic inquiry into this compound encompasses multiple interconnected research objectives that span fundamental chemical understanding and practical synthetic applications. Primary research focuses on elucidating the compound's chemical reactivity patterns, particularly its behavior under various reaction conditions that could lead to novel synthetic transformations. Investigators are particularly interested in understanding how the pyrrolidine ring's conformational properties influence reactivity at the acetate functional group, as this knowledge directly impacts the design of new synthetic strategies for related compounds.

Table 1: Contemporary Research Applications of this compound

| Research Domain | Application Focus | Primary Objectives |

|---|---|---|

| Synthetic Methodology | Cascade Reactions | Development of efficient multi-step processes |

| Pharmaceutical Chemistry | Intermediate Synthesis | Creating optically pure drug precursors |

| Materials Science | Polymer Modification | Surface functionalization studies |

| Stereochemistry | Chiral Resolution | Understanding stereoselectivity mechanisms |

| Green Chemistry | Sustainable Synthesis | Reducing environmental impact of preparation methods |

Secondary research objectives include investigating the compound's stability under various storage and reaction conditions, optimizing purification methods for laboratory and industrial scales, and developing analytical techniques for rapid identification and quantification in complex mixtures. These studies contribute to a comprehensive understanding of the compound's practical utility while establishing standardized protocols for its handling and application in research settings.

Table 2: Molecular Properties and Structural Characteristics

Advanced academic investigations also examine the compound's role in understanding fundamental aspects of heterocyclic chemistry, including ring strain effects, conformational preferences, and electronic properties that influence reactivity patterns. These studies contribute to the broader knowledge base of nitrogen-containing heterocycles and inform the design of new compounds with enhanced properties for specific applications. The interdisciplinary nature of current research reflects the compound's versatility and its potential for contributing to advances across multiple scientific disciplines.

Properties

IUPAC Name |

pyrrolidin-3-yl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(8)9-6-2-3-7-4-6;/h6-7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYOOYCOQZYSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyrrolidinyl acetate hydrochloride typically involves the esterification of 3-pyrrolidinol with acetic acid, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a suitable acid catalyst and an organic solvent to facilitate the esterification process. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Pyrrolidinyl acetate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Analgesic Properties :

- Research has indicated that derivatives of 3-pyrrolidinyl acetate exhibit analgesic effects. For instance, esters of alpha-(1-substituted-3-pyrrolidinyl)-alpha-phenyl acetic acid have been shown to possess analgesic properties in animal models, demonstrating low toxicity levels within therapeutic ranges .

-

Neurological Research :

- The compound has been investigated for its potential effects on neurological disorders. Studies suggest that it may influence neurotransmitter systems and could be beneficial in developing treatments for conditions like anxiety and depression.

-

Antimicrobial Activity :

- Some derivatives of 3-pyrrolidinyl acetate have demonstrated antimicrobial properties, making them candidates for further exploration in the development of new antibiotics or antifungal agents.

Analgesic Efficacy Study

A study conducted using various esters of 3-pyrrolidinyl acetate assessed their analgesic efficacy through the Nilsen experimental method. Results indicated a significant reduction in pain response in test subjects, suggesting the compound's potential as a pain management solution .

Neuropharmacological Research

In a controlled trial examining the effects of 3-pyrrolidinyl acetate on anxiety-like behaviors in rodents, researchers observed a marked decrease in anxiety indicators. This study supports the hypothesis that the compound may modulate GABAergic activity, which is crucial for anxiety regulation.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Pyrrolidinyl acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-pyrrolidinyl acetate hydrochloride and analogous compounds:

Key Structural and Functional Differences:

Heterocyclic Core :

- Pyrrolidine (saturated, flexible) vs. pyridine (aromatic, planar): Pyrrolidine's flexibility aids in binding to biological targets, while pyridine's aromaticity impacts electronic properties and solubility .

- Piperidine derivatives (e.g., ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride) introduce a six-membered ring, increasing steric bulk and altering conformational dynamics .

Functional Groups :

- Ester vs. Carboxylic Acid : Esters (e.g., ethyl or acetyl) enhance membrane permeability but are prone to hydrolysis, whereas carboxylic acids improve water solubility but limit bioavailability .

- Oxadiazole vs. Acetate : Oxadiazole rings (e.g., in 3-Methyl-5-(3-pyrrolidinyl)-1,2,4-oxadiazole) offer metabolic resistance and hydrogen-bonding capabilities, critical for drug stability .

Safety Profiles :

- Compounds like 2-(pyridin-3-yl)acetic acid hydrochloride exhibit acute toxicity (Category 4 for oral, dermal, inhalation) , while pyrrolidinyl derivatives with oxadiazole moieties are irritants (H315-H319) .

Synthetic Utility :

- Pyrrolidinyl esters are intermediates in synthesizing drugs like darifenacin, a muscarinic receptor antagonist . Pyridine analogs are used in palladium-catalyzed reactions (e.g., allylic amination) .

Biological Activity

3-Pyrrolidinyl acetate hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is synthesized through the esterification of 3-pyrrolidinol with acetic acid, followed by treatment with hydrochloric acid to form the hydrochloride salt. The compound's structure includes a pyrrolidine ring, which is crucial for its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Cholinergic and Dopaminergic Systems : Preliminary studies suggest that this compound may influence neurotransmitter systems, particularly cholinergic and dopaminergic pathways, which are critical in numerous physiological processes.

- Biochemical Pathways : The pyrrolidine ring allows for diverse interactions within biochemical pathways, potentially modulating enzyme activity and receptor binding.

Biological Activities

Research indicates several promising biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Initial research points to potential anticancer effects, although further studies are needed to elucidate its efficacy and mechanisms in cancer treatment.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, this compound demonstrated significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens, revealing that the compound effectively inhibited growth at low concentrations. This finding supports its potential use in developing new antimicrobial agents.

Case Study: Anti-inflammatory Mechanism

Another significant study focused on the anti-inflammatory effects of this compound. Researchers observed a marked decrease in pro-inflammatory cytokines in vitro when cells were treated with the compound. These results indicate that it may modulate immune responses, providing a basis for further exploration in inflammatory disease therapies.

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic potential. The introduction of heteroatoms into the structure enhances solubility and bioavailability, which are critical factors for drug development. Studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) characteristics that warrant further investigation.

Q & A

Q. What are the recommended storage conditions and handling protocols for 3-Pyrrolidinyl acetate hydrochloride to ensure stability during experiments?

Methodological Answer:

- Storage: Store lyophilized powder at -20°C for long-term stability (up to 4 years) . For short-term use, dissolved samples should be kept at 2–4°C for ≤2 weeks, with aliquots stored at -20°C for ≤6 months to prevent hydrolysis or degradation .

- Handling: Use gloves, protective eyewear, and lab coats to avoid skin/eye contact. Perform procedures in a fume hood to minimize inhalation risks, as hydrochloride salts often release irritant vapors .

Q. How can researchers validate the purity of this compound using HPLC, and what parameters are critical for reproducibility?

Methodological Answer:

- Column Selection: Use a reverse-phase C18 column with a particle size of 3–5 µm and a pore size of 100–300 Å for optimal separation of polar compounds .

- Mobile Phase: Prepare a gradient of 0.01 M sodium acetate buffer (pH 4.5) and acetonitrile (e.g., 95:5 to 50:50 over 20 minutes) to resolve impurities .

- Detection: Set UV absorbance to 210–230 nm to capture carboxylic acid and pyrrolidine moieties. Ensure purity ≥95% by peak area integration, with baseline resolution of impurities .

Advanced Research Questions

Q. What strategies are employed to investigate the receptor selectivity of this compound in pharmacological studies?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., ³H-tiotidine for H2 receptors) to measure displacement by this compound. Calculate IC₅₀ values via nonlinear regression and compare to structurally related antagonists (e.g., Roxatidine acetate, IC₅₀ = 3.2 µM for H2 receptors) .

- Cross-Reactivity Screening: Test against panels of GPCRs (e.g., CCR2, histamine receptors) using cell-based chemotaxis or cAMP assays. For example, Teijin Compound 1 (a pyrrolidine-based CCR2 antagonist) showed Ki = 180 nM, highlighting structural determinants of selectivity .

Q. How can isotopic labeling and mass spectrometry elucidate the metabolic pathways of this compound in in vitro models?

Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs (e.g., D₃-3-Pyrrolidinyl acetate ) to track metabolic cleavage. Incubate with liver microsomes and NADPH to simulate Phase I metabolism .

- LC-MS/MS Analysis: Use a Q-TOF mass spectrometer in positive ion mode (m/z 200–800) to detect metabolites. Monitor for hydrolysis products (e.g., pyrrolidine-3-carboxylic acid) and acetylated intermediates .

- Data Interpretation: Compare fragmentation patterns to reference libraries (e.g., METLIN) and quantify using stable isotope internal standards .

Data Contradictions and Resolution

Q. Conflicting solubility data are reported for hydrochloride salts of pyrrolidine derivatives. How should researchers reconcile these discrepancies?

Methodological Answer:

- Solvent Variability: Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) under controlled pH (4.0–7.4). For example, Roxatidine acetate dissolves at 71 mg/mL in DMSO but only 10 mg/mL in ethanol , indicating solvent polarity impacts .

- pH-Dependent Solubility: Adjust solution pH using 0.1 M HCl or NaOH to mimic physiological conditions. Hydrochloride salts often exhibit higher solubility in acidic media due to protonation of the pyrrolidine nitrogen .

Experimental Design Considerations

Q. What in vitro models are suitable for assessing the cytotoxicity of this compound in neuronal cells?

Methodological Answer:

- Cell Lines: Use SH-SY5Y neuroblastoma cells or primary cortical neurons cultured in DMEM/F12 + 10% FBS.

- Dose-Response Curves: Treat cells with 0.1–100 µM compound for 24–72 hours. Measure viability via MTT assay (absorbance at 570 nm) and validate with LDH release assays .

- Confounding Factors: Include controls for solvent effects (e.g., DMSO ≤0.1%) and osmolarity adjustments for hydrochloride salts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.